molecular formula C15H15N3O B15066432 Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- CAS No. 83584-84-3

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-

Cat. No.: B15066432
CAS No.: 83584-84-3
M. Wt: 253.30 g/mol
InChI Key: YZIXJWKBIJOQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-, is a heterocyclic amine derivative featuring a pyridoindole core substituted with methyl groups at positions 1 and 4, and an acetamide moiety at position 2. This compound is structurally related to the mutagenic and carcinogenic heterocyclic amines (HCAs) formed during the cooking of protein-rich foods . Its acetate form, TRP-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate), is classified as a Group 2B carcinogen by the IARC due to its demonstrated carcinogenicity in rodents, inducing liver, colon, and mammary tumors . Key physicochemical properties include a melting point of 252–262°C and molecular formula C₁₅H₁₆N₄O·C₂H₄O₂ .

Properties

CAS No.

83584-84-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)acetamide

InChI

InChI=1S/C15H15N3O/c1-8-14-13(9(2)16-15(8)17-10(3)19)11-6-4-5-7-12(11)18-14/h4-7,18H,1-3H3,(H,16,17,19)

InChI Key

YZIXJWKBIJOQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=C1NC(=O)C)C)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- typically involves the reaction of 1,4-dimethyl-5H-pyrido(4,3-b)indol-3-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exhibiting its antiviral properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Pyridoindole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
TRP-P-1 (Acetate form) 1,4-dimethyl; 3-acetamide C₁₅H₁₆N₄O·C₂H₄O₂ Acetamide, methyl
TRP-P-2 1-methyl; 3-amino C₁₃H₁₁N₃ Amino, methyl
N-(4-phenoxyphenyl)acetamide 5-methyl; 8-bromo; 4-phenoxyphenyl C₂₃H₁₈BrN₃O₂S Bromo, phenoxy, thioacetamide
Compound 24 (Thienopyrimidinone) 7-methyl; 2-phenylamino; acetylated C₁₈H₁₉N₅SO₂ Acetamide, thienopyrimidinone

Key Observations :

  • TRP-P-1 vs. TRP-P-2: TRP-P-1 differs from TRP-P-2 by an additional methyl group at position 4, which may enhance its carcinogenic potency .

Toxicological and Carcinogenic Profiles

Table 2: Toxicity and Carcinogenicity Data
Compound Test System TDLo/Effective Dose Outcome Source
TRP-P-1 (Acetate) Oral (rat) 1539 mg/kg/29 weeks Hepatocellular carcinoma
TRP-P-1 Rodent diet 0.01–0.08% Colon, mammary tumors
Compound 24 Not reported N/A Antibacterial activity
HCAs (General) Salmonella assay 1 µg/plate Mutagenic (90% correlation)

Key Findings :

  • TRP-P-1 exhibits a lower threshold for carcinogenicity (TDLo = 1539 mg/kg in rats) compared to other HCAs like 2-amino-3-methylimidazo[4,5-f]quinoline, which induces liver cancer in primates at similar doses .
  • Mutagenicity: TRP-P-1’s DNA adduct formation aligns with the linear dose-response relationship observed in HCAs, where even low doses pose carcinogenic risks .

Mechanistic Differences

  • Acetamide vs. Hydroxylamine Derivatives : Unlike hydroxylamine analogs (e.g., N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine ), TRP-P-1’s acetamide group may reduce direct DNA alkylation but still facilitates metabolic activation to reactive intermediates .
  • Heterocyclic Core Impact: Thienopyrimidinone derivatives (e.g., compound 24 ) lack the pyridoindole core, resulting in divergent biological activities (e.g., antibacterial vs. carcinogenic) .

Biological Activity

Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- (CAS Number: 83584-84-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential based on available literature and empirical studies.

The molecular formula for Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- is C15H15N3O. It has a molecular weight of approximately 253.30 g/mol and exhibits a boiling point of 523.4°C at 760 mmHg . The compound is characterized by its pyridoindole structure, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of pyridoindole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyridoindole derivatives could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.

Neuroprotective Effects

Acetamide derivatives have shown promising neuroprotective effects. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. For example, in vitro studies have shown that these compounds can significantly reduce cell death in PC12 cells exposed to neurotoxic agents .

Inhibition of Enzymatic Activity

The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it has been noted for its potential as a selective inhibitor of carbonic anhydrase II (CA II), which plays a critical role in maintaining acid-base balance in tissues. The IC50 values for related compounds suggest strong inhibition comparable to established inhibitors like acetazolamide .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridoindole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating substantial anticancer activity .

Study 2: Neuroprotection

A study focused on neuroprotection demonstrated that Acetamide derivatives could significantly mitigate damage induced by sodium nitroprusside in neuronal cultures. The protective effect was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways .

Data Tables

Property Value
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Boiling Point523.4°C
Flash Point270.4°C
CAS Number83584-84-3
Biological Activity Effect Reference
Anticancer ActivityIC50 = 0.5 µM (MCF-7)
Neuroprotective EffectsReduced cell death
Carbonic Anhydrase II InhibitionIC50 = 16.7 nM

Q & A

Q. How can the structural identity of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • 1^1H-NMR and 13^13C-NMR to resolve the indole and pyridine ring systems, substituents (e.g., methyl groups), and acetamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (e.g., observed vs. calculated m/zm/z) .
  • Melting Point Analysis to cross-reference with published values (e.g., 252–262°C for the acetate salt form) .

Q. What are the standard protocols for synthesizing this compound and its derivatives?

  • Methodological Answer: Synthesis typically involves:
  • Heterocyclic coupling reactions to assemble the pyridoindole core.
  • Acetylation of the primary amine group using acetic anhydride or acetyl chloride under inert conditions .
  • Purification via flash column chromatography and recrystallization (e.g., from ethyl acetate) to achieve >95% purity .

Q. What are the primary safety considerations when handling this compound in vitro?

  • Methodological Answer:
  • Carcinogenicity : Classified as a Group 2B carcinogen (IARC) due to hepatocarcinogenicity in rodent models .
  • Toxicity Data :
SpeciesRouteTDLo (mg/kg)EffectReference
RatOral1539Carcinogenic
MouseOral11,000Carcinogenic
  • Handling : Use PPE, fume hoods, and adhere to waste disposal protocols for mutagenic/carcinogenic agents .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported carcinogenic potencies across studies?

  • Methodological Answer: Contradictions may arise from:
  • Metabolic Activation : Differences in cytochrome P450 isoforms (e.g., CYP1A2) used for pro-carcinogen activation .
  • Experimental Models : Compare in vitro (e.g., Ames test with S9 metabolic fraction) vs. in vivo (rodent bioassays) results .
  • Dosage Regimens : Adjust for species-specific pharmacokinetics (e.g., oral vs. intraperitoneal administration) .

Q. What mechanistic insights explain the role of reactive oxygen species (ROS) in this compound’s carcinogenicity?

  • Methodological Answer:
  • ROS Generation : Trp-P-1 (parent amine) induces ROS via CYP450-mediated metabolism, leading to DNA adducts (e.g., 8-oxo-dG) and oxidative stress .
  • Assays :
  • DCFH-DA staining to quantify intracellular ROS in cell lines (e.g., HaCaT keratinocytes) .
  • Comet Assay to measure DNA strand breaks under ROS inhibition (e.g., using N-acetylcysteine) .

Q. How do structural modifications (e.g., halogenation) influence the compound’s bioactivity?

  • Methodological Answer:
  • SAR Studies : Introduce substituents (e.g., Cl, NO2_2) to the indole/pyridine rings and assess:
  • Binding Affinity : Molecular docking with Bcl-2/Mcl-1 proteins (if applicable) .
  • Cytotoxicity : MTT/Proliferation assays in cancer cell lines .
  • Example : Derivatives with 4-chlorophenyl groups show enhanced stability but reduced solubility .

Q. What in vitro and in vivo models are optimal for studying its metabolic fate?

  • Methodological Answer:
  • In Vitro :
  • Hepatocyte Co-cultures with S9 fraction to mimic hepatic metabolism .
  • LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • In Vivo :
  • Rodent Models : Use transgenic mice (e.g., CYP1A2 knockouts) to isolate metabolic pathways .

Data Contradiction Analysis

Q. Why do mutagenicity assays (Ames test) yield variable results for this compound?

  • Methodological Answer: Variability arises from:
  • Strain Specificity : Salmonella TA98 (frameshift-sensitive) vs. TA100 (base-pair substitution-sensitive) .
  • Metabolic Activation : Inclusion of rat liver S9 fraction vs. human S9 .
  • Dose-Response Thresholds : Non-linear mutagenicity at low doses due to detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.